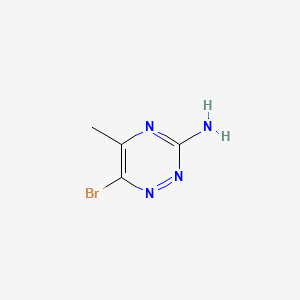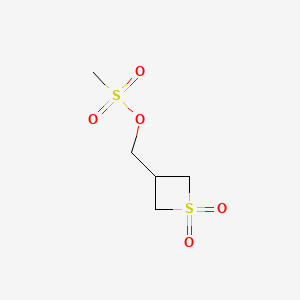
(S)-3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol is a chiral compound with a unique structure that includes a cyclopropyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method helps in building the chiral centers necessary for the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) can be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., bromine, chlorine) for substitution reactions, and specific oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It can be used in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism by which (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, including enzyme activity and receptor binding. The compound’s unique structure allows it to interact with different molecular targets, leading to its diverse range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other chiral amino alcohols and fluorinated organic molecules. Examples include:
- (3S)-3-amino-1-cyclopentanol
- (3S)-3-hydroxyacyl-CoA species
Uniqueness
What sets (3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol apart is its combination of a cyclopropyl group and two fluorine atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific stereochemistry and reactivity profiles .
Propriétés
Formule moléculaire |
C6H11F2NO |
|---|---|
Poids moléculaire |
151.15 g/mol |
Nom IUPAC |
(3S)-3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol |
InChI |
InChI=1S/C6H11F2NO/c7-6(8,3-10)5(9)4-1-2-4/h4-5,10H,1-3,9H2/t5-/m0/s1 |
Clé InChI |
YLTPDDYLADJIOU-YFKPBYRVSA-N |
SMILES isomérique |
C1CC1[C@@H](C(CO)(F)F)N |
SMILES canonique |
C1CC1C(C(CO)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


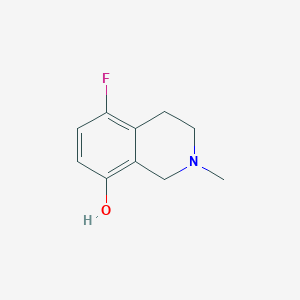

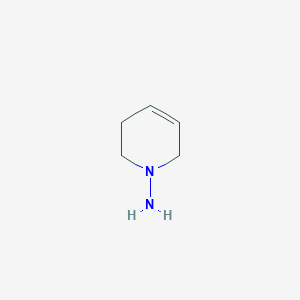
![1-[3-(piperidin-1-yl)propyl]-1H-pyrazol-4-amine](/img/structure/B13561706.png)
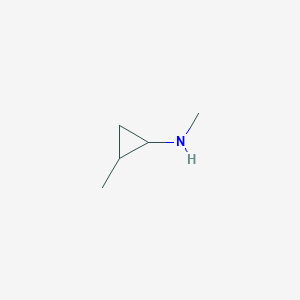
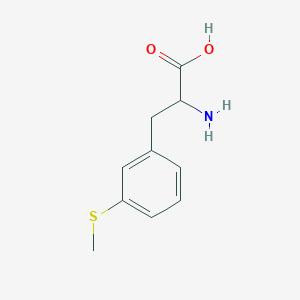
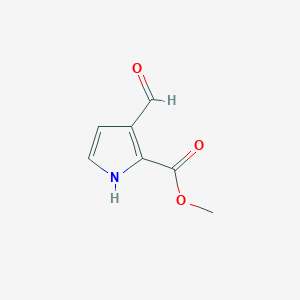
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
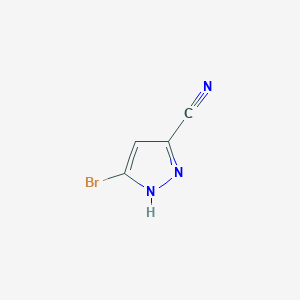
![4-(6-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13561760.png)
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13561767.png)

